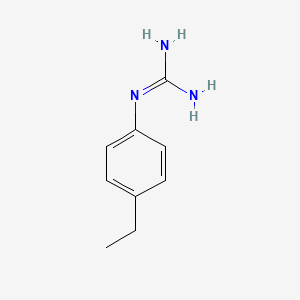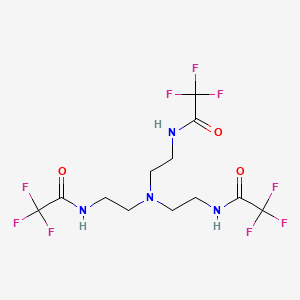
5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid, is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The papers provided discuss various pyrazole derivatives, their synthesis, molecular structure, and properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product yield of 63% . Similarly, other pyrazole derivatives were synthesized through reactions involving hydrazine hydrate and various reagents, as well as through the cyclocondensation reaction . These methods could potentially be applied or adapted for the synthesis of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction (XRD) studies. For example, the structure of a novel pyrazole derivative was confirmed by XRD, revealing a twisted conformation between the pyrazole and thiophene rings . The title compound in another study crystallized in the trigonal space group, with the crystal packing stabilized by intermolecular hydrogen bonds . These findings suggest that the molecular structure of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid could also be characterized by similar techniques to determine its conformation and crystal packing.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions to form new compounds. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates led to the formation of novel N-substituted pyrazole carboxamides and carbohydrazides . These reactions are typically carried out in the presence of a base and can yield a range of products with different substituents. The reactivity of the benzyloxyphenyl group in 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid could be explored in a similar manner to synthesize new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The compound 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid, for example, forms a centrosymmetric ring in its crystal structure due to O—H⋯O hydrogen bonds, which is typical of organic carboxylic acids . Spectroscopic methods such as IR, NMR, and MS are commonly used to characterize these compounds . Additionally, the electronic structures and properties like nonlinear optical activity can be investigated using theoretical methods such as density functional theory (DFT) . These analyses would be relevant for understanding the properties of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid.
科学的研究の応用
1. Chemical Synthesis and Characterization
5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid and its derivatives have been extensively studied for their potential in chemical synthesis. For instance, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of similar pyrazole carboxylic acids, focusing on their spectroscopic determination and theoretical reaction mechanisms (Yıldırım, Kandemirli, & Demir, 2005). Additionally, Kasımoğulları and Arslan (2010) synthesized and characterized pyrazole derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, contributing to the understanding of the compound's structural properties (Kasımoğulları & Arslan, 2010).
2. Inhibitory Effects on Enzymes
Research by Bülbül, Kasımoğulları, and Küfreviˇoğlu (2008) demonstrates the potential of pyrazole carboxylic acid derivatives as inhibitors of carbonic anhydrase isoenzymes. Their study provides valuable insights into the inhibitory concentrations and potencies of these compounds (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).
3. Antimicrobial and Antibacterial Activities
Research has also highlighted the antimicrobial properties of pyrazole carboxylic acid derivatives. Bildirici, Şener, and Tozlu (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities against various bacteria (Bildirici, Şener, & Tozlu, 2007).
4. Molecular Interactions and Drug Design
Shubhangi et al. (2019) conducted in silico studies on pyrazole-based drug molecules, revealing their interaction behaviors and activities, which is crucial for drug design and development (Shubhangi et al., 2019).
5. Potential in Pharmacology
Gokulan, Jayakar, Alagarsamy, and Solomon (2012) explored the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, investigating their analgesic and anti-inflammatory activities, highlighting the pharmacological potential of these compounds (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Safety and Hazards
作用機序
Target of Action
The primary target of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid is Phospholipase A2, membrane associated . This enzyme plays a crucial role in the metabolism of phospholipids, which are essential components of cell membranes.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the metabolism of phospholipids, affecting cellular processes that rely on these molecules.
Biochemical Pathways
The compound’s interaction with Phospholipase A2 likely affects the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, a group of bioactive lipids that play key roles in inflammation and immunity .
Pharmacokinetics
The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability .
Result of Action
The inhibition of Phospholipase A2 by 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid could lead to a decrease in the production of eicosanoids . This could potentially result in anti-inflammatory effects, given the role of eicosanoids in inflammatory responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target enzyme . .
特性
IUPAC Name |
3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(21)16-10-15(18-19-16)13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCYETQEMDKJAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394731 |
Source


|
| Record name | 3-[4-(Benzyloxy)phenyl]-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
795260-68-3 |
Source


|
| Record name | 3-[4-(Benzyloxy)phenyl]-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

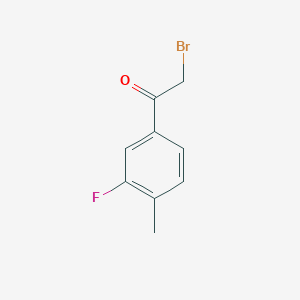
![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)
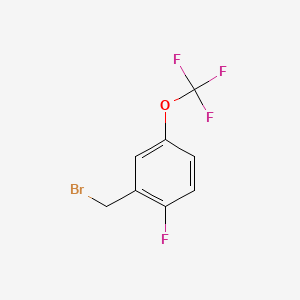
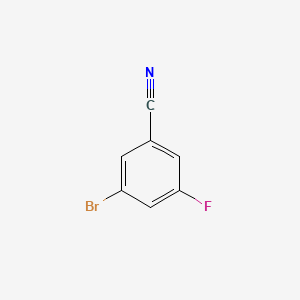

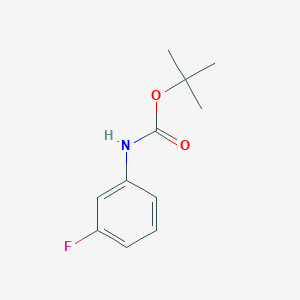
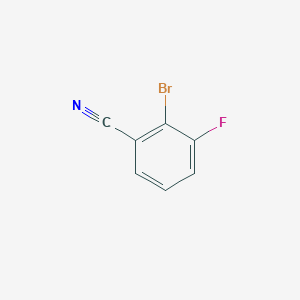

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)


